![molecular formula C9H10N4 B2594783 2-[(1H-吡唑-1-基)甲基]吡啶-4-胺 CAS No. 1541829-45-1](/img/structure/B2594783.png)

2-[(1H-吡唑-1-基)甲基]吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

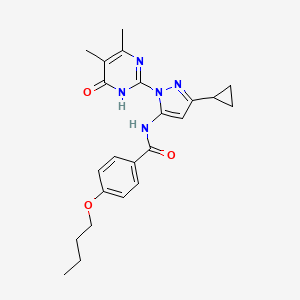

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

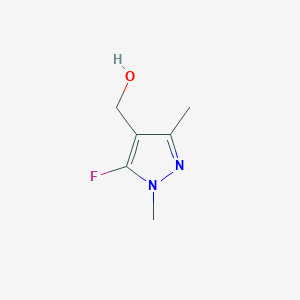

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be diverse and complex. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .科学研究应用

- Synthesis and Characterization : Researchers have successfully synthesized pyrazole-based ligands by condensing (3,5-dimethyl-1H pyrazol-1-yl)methanol A with appropriate primary amines . These ligands contain pyrazole sp2-nitrogen, pyridine sp2-nitrogen, and amine sp3-nitrogen, making them capable of coordinating with metals.

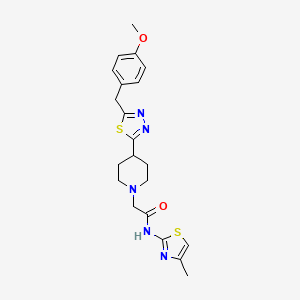

- Copper Complexes : The copper (II)-based complexes formed using these ligands exhibit excellent catalytic activity in the oxidation of catechol to o-quinone. Copper ions play a crucial role due to their similarity to the active sites in the catecholase enzyme .

- Rhodium-Catalyzed Reaction : 2-(1H-pyrazol-1-yl)pyridine reacts with internal alkynes under Rh(III) catalysis. This versatile process yields either C–H alkenylation products or indazole products, providing a valuable synthetic route .

- Antileishmanial and Antimalarial Effects : Hydrazine-coupled pyrazoles, including derivatives of our compound, exhibit potent antileishmanial and antimalarial activities. These compounds could serve as promising leads for drug development .

- Antipromastigote Activity : Compound 13, containing our pyrazole moiety, demonstrates strong in vitro antipromastigote activity. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket .

- NAMPT Activation : The compound 1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-3-(pyridin-4-ylmethyl)urea acts as a potent NAMPT activator. It also exhibits attenuated CYP inhibition .

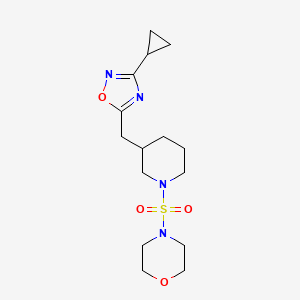

- Precursor for MOF Synthesis : Pyrazole-based ligands can serve as precursors for constructing metal organic frameworks (MOFs). These porous materials find applications in gas storage, separation, and catalysis .

Catalysis and Metal Complexes

C–H Functionalization

Antiparasitic Activity

Molecular Simulation Studies

Enzyme Activation

Metal Organic Frameworks (MOFs)

未来方向

属性

IUPAC Name |

2-(pyrazol-1-ylmethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFENFWJICNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=NC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)

![[(3-chlorophenyl)carbamoyl]methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2594711.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)